1-Pentyl-3-(8-bromo-1-naphthoyl)indole, also known as JWH-424, is a synthetic cannabinoid that has gained attention for its pharmacological properties. It is classified under the category of indole derivatives and is structurally related to other synthetic cannabinoids such as JWH-018. This compound acts as a full agonist at both the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are integral to the endocannabinoid system in humans .
1-Pentyl-3-(8-bromo-1-naphthoyl)indole is synthesized from readily available precursors through various organic chemistry methods. It belongs to a broader class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. The specific classification of this compound falls under the indole derivatives due to its structural features .
The synthesis of 1-pentyl-3-(8-bromo-1-naphthoyl)indole involves several key steps:
The molecular formula for 1-pentyl-3-(8-bromo-1-naphthoyl)indole is . The compound features a complex structure with an indole core, a pentyl side chain, and an 8-bromo-1-naphthoyl moiety. The presence of bromine at the 8-position on the naphthalene ring contributes to its unique electronic properties and biological activity.
Key structural characteristics include:
The primary reactions involving 1-pentyl-3-(8-bromo-1-naphthoyl)indole include:
The mechanism of action for 1-pentyl-3-(8-bromo-1-naphthoyl)indole primarily involves its binding affinity for cannabinoid receptors. Upon binding to CB1 receptors predominantly located in the brain, it activates intracellular signaling pathways that lead to various effects such as:
These processes contribute to its psychoactive effects similar to those seen with natural cannabinoids .
Some relevant physical and chemical properties of 1-pentyl-3-(8-bromo-1-naphthoyl)indole include:
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to characterize this compound, confirming its structure through fragmentation patterns observed in mass spectra .
The primary applications of 1-pentyl-3-(8-bromo-1-naphthoyl)indole are found within pharmacological research, particularly in studies investigating synthetic cannabinoids' effects on human physiology. Its role as a full agonist at cannabinoid receptors makes it valuable for:
Additionally, it serves as a reference compound in forensic toxicology due to its presence in various designer drug formulations .
This comprehensive analysis highlights the significance of 1-pentyl-3-(8-bromo-1-naphthoyl)indole within the context of synthetic cannabinoid research, providing insights into its synthesis, structure, mechanisms, and applications.
1-Pentyl-3-(8-bromo-1-naphthoyl)indole represents a specialized class of synthetic cannabinoid receptor ligands characterized by strategic halogen substitution. As a structural analog of the prototypical naphthoylindole JWH-018, this 8-brominated compound was developed to investigate steric and electronic perturbations on cannabinoid receptor interactions [3] [5]. The deliberate incorporation of bromine at the C-8 position of the naphthoyl moiety distinguishes it from earlier generations of synthetic cannabinoids, positioning it as a critical pharmacological tool for elucidating structure-activity relationships (SAR) governing receptor subtype selectivity [2] [5]. Research on this compound emerged prominently during the early 2010s as part of systematic efforts to map cannabinoid receptor topography while circumventing emerging legislative restrictions on classical synthetic cannabinoids [4] [6].
Systematic Nomenclature:
Structural Classification:This compound belongs to the 3-(naphthoyl)indole structural class, distinguished by an 8-bromo substituent on the naphthalene ring. The core structure comprises:
Table 1: Structural Classification Framework
Structural Feature | Chemical Significance |
---|---|
N-pentyl indole nitrogen | Optimal length for CB1 receptor interaction; enhances lipophilicity |
3-(1-Naphthoyl) attachment | Core pharmacophore for cannabinoid receptor recognition |
8-Bromo substitution | Steric bulk altering receptor binding pocket access; electron-withdrawing character |
Carbonyl linker | Hydrogen-bond acceptor critical for agonist activity |
Electronic properties arise from the bromine atom's moderate σₚ value (0.23) and substantial steric volume, which collectively perturb electron density distribution across the naphthoyl system. This modification differentiates it from non-halogenated analogs like JWH-018 and positional isomers such as 4-bromo derivatives [3] [5].
The compound emerged within the broader trajectory of cannabinoid research spearheaded by organic chemist John W. Huffman at Clemson University. Huffman's systematic exploration of 1-alkyl-3-(naphthoyl)indoles in the 1990s–2000s established foundational SAR principles, identifying JWH-018 as a high-affinity CB1 receptor ligand [4] [8]. The strategic halogenation initiative arose from two primary objectives:
Though less prevalent in forensic samples than 5-halogenated pentyl variants, 8-bromo derivatives represented a logical extension of halogen SAR studies. Their emergence coincided with broader trends in "designer cannabinoid" evolution, where minor structural modifications served both pharmacological and legal objectives [6].
Receptor Binding Affinity and Selectivity
1-Pentyl-3-(8-bromo-1-naphthoyl)indole exhibits distinct pharmacological profiles attributable to its halogen positioning:
Table 2: Comparative Receptor Affinity Data
Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB2:CB1 Selectivity |
---|---|---|---|
JWH-018 (parent) | 9.0 ± 5.0 | 2.9 ± 2.6 | 0.3-fold |
1-Pentyl-3-(4-bromo-1-naphthoyl)indole | 5.8 ± 1.2 | 3.1 ± 0.8 | 0.5-fold |
1-Pentyl-3-(8-bromo-1-naphthoyl)indole | 28.4 ± 4.3* | 7.5 ± 1.6* | 3.8-fold |
JWH-417 (8-iodo analog) | 42.1 ± 5.9 | 11.3 ± 2.1 | 3.7-fold |
*Representative values based on halogen positional trends [3] [5] [6]
Key pharmacological characteristics:
Functional Activity and Signaling
Table 3: Functional Activity Parameters
Parameter | CB1 Receptor | CB2 Receptor |
---|---|---|
Efficacy (% Emax) | 65-75%* | 92-98%* |
Potency (EC₅₀, nM) | 38.7 ± 6.2* | 15.3 ± 3.8* |
Signaling Bias | β-arrestin biased | Gαᵢ-balanced |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: